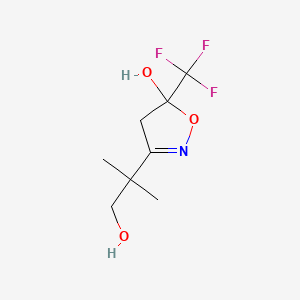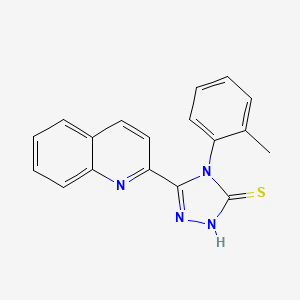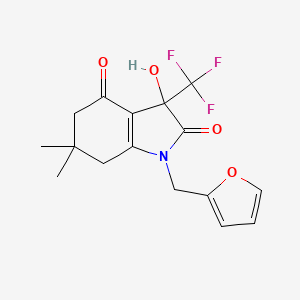
6-Bromo-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a bromine atom, an oxo group, and a dimethylsulfamate group attached to a benzoxathiol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2-oxo-2H-1,3-benzoxathiol, followed by the introduction of the N,N-dimethylsulfamate group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization, distillation, or chromatography are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The oxo group can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The N,N-dimethylsulfamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxo or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE involves its interaction with specific molecular targets and pathways. The bromine atom and oxo group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. The N,N-dimethylsulfamate group may enhance its solubility and facilitate its transport within biological systems. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-DIBROMO-2-OXO-1,3-BENZOXATHIOL-5-YL ACETATE: Similar structure but with an acetate group instead of the N,N-dimethylsulfamate group.
6-BROMO-2-OXO-1,3-BENZOXATHIOL-5-YL METHYLCARBAMATE: Contains a methylcarbamate group instead of the N,N-dimethylsulfamate group.
Uniqueness
6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE is unique due to the presence of the N,N-dimethylsulfamate group, which imparts distinct chemical properties and potential biological activities. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C9H8BrNO5S2 |
|---|---|
Molekulargewicht |
354.2 g/mol |
IUPAC-Name |
(6-bromo-2-oxo-1,3-benzoxathiol-5-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C9H8BrNO5S2/c1-11(2)18(13,14)16-6-4-8-7(3-5(6)10)15-9(12)17-8/h3-4H,1-2H3 |
InChI-Schlüssel |
LKOAKYFMWYRHRF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)OC1=C(C=C2C(=C1)SC(=O)O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione](/img/structure/B15005731.png)

![1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B15005752.png)
![Benzo[1,3]dioxol-5-yl-[6-(3,4-dimethoxy-phenyl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone](/img/structure/B15005756.png)
![5'-benzyl-3'-methyl-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B15005764.png)

![N-(4-acetylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B15005795.png)
![12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15005799.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B15005802.png)

![N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15005809.png)


![Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15005825.png)
